3-フルオロ-2-メチルピリジン-4-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

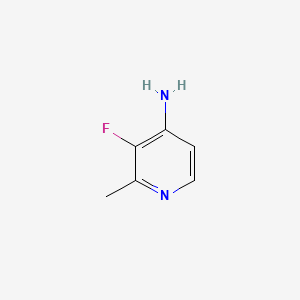

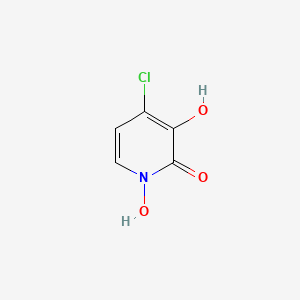

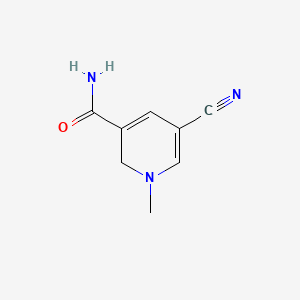

3-Fluoro-2-methylpyridin-4-amine is a chemical compound with the CAS Number: 15931-21-2 and a molecular weight of 126.13 . It has a linear formula of C6H7FN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methylpyridin-4-amine is represented by the linear formula C6H7FN2 . It consists of a six-membered pyridine ring with a fluorine atom at the 3rd position, a methyl group at the 2nd position, and an amine group at the 4th position .Physical And Chemical Properties Analysis

3-Fluoro-2-methylpyridin-4-amine is a solid substance . It has a molecular weight of 126.13 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31, indicating its lipophilicity . It is also very soluble, with a solubility of 3.66 mg/ml .科学的研究の応用

フッ素化ピリジンの合成

3-フルオロ-2-メチルピリジン-4-アミンは、フッ素化ピリジンの合成に使用できます . フッ素化ピリジンは塩基性が低く、通常、塩素化および臭素化された類似体よりも反応性が低い . 2-, 3-, 4-フルオロピリジン、ジ-, トリ-, ポリフルオロピリジン、パーフルオロアルキルピリジン、および炭素環系やヘテロ環系と縮環したフルオロピリジンの合成が示されています .

生物学的用途のための潜在的な画像化剤

3-フルオロ-2-メチルピリジン-4-アミンを含むフッ素化ピリジンは、さまざまな生物学的用途における潜在的な画像化剤として特別な関心を集めています . これらは、癌の局所放射線療法やその他の生物学的に活性な化合物のために、F18置換ピリジンの合成に使用されます .

フッ素化有機化学品の開発

フッ素化有機化学品の開発は、ますます重要な研究トピックになりつつあります . 作物保護業界では、過去20年間に発売された農薬の50%以上がフッ素化されています . 3-フルオロ-2-メチルピリジン-4-アミンは、これらのフッ素化有機化学品の合成に使用できます .

活性農薬成分における主要な構造モチーフ

3-フルオロ-2-メチルピリジン-4-アミンを使用して合成できるトリフルオロメチルピリジンは、活性農薬成分における主要な構造モチーフとして機能します . トリフルオロメチルピリジン含有農薬が20種類以上、ISO共通名を取得しています<a aria-label="2: 3-フルオロ-2-メチルピリジン-4-アミンを使用して合成できるトリフルオロメチルピリジンは、活性農薬成分における主要な構造モチーフとして機能します2" data-citationid="e65dbeb0-496a-6d90-fbae-319c006550d9-28" h="ID=SERP,5015.1" href="https://www.jstage.jst.go.jp/article/jpestics/46/2/46_D21-012/_pdf

Safety and Hazards

作用機序

Target of Action

The primary target of 3-Fluoro-2-methylpyridin-4-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

5Me3F4AP acts as a K+ channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The blocking of K+ channels by 5Me3F4AP affects the neuronal signaling pathways . By reducing the aberrant efflux of K+ ions, it enhances axonal conduction . This mechanism is particularly beneficial in conditions involving demyelination, such as multiple sclerosis .

Pharmacokinetics

5Me3F4AP exhibits comparable basicity and greater lipophilicity compared to 3-fluoro-4-aminopyridine (3F4AP), another K+ channel blocker . It also shows higher permeability to an artificial brain membrane, suggesting better bioavailability . Furthermore, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .

Result of Action

The result of 5Me3F4AP’s action is the enhancement of impulse conduction in demyelinated axons . This can potentially improve neurological functions in conditions like multiple sclerosis .

Action Environment

The action of 5Me3F4AP can be influenced by various environmental factors. For instance, its stability towards oxidation can be affected by the presence and activity of metabolic enzymes like CYP2E1 . Moreover, its lipophilicity and permeability suggest that it may be more effective in environments with a high lipid content, such as the brain .

生化学分析

Biochemical Properties

3-Fluoro-2-methylpyridin-4-amine has been identified as a novel potassium (K+) channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with K+ channels is a key aspect of its role in biochemical reactions.

Cellular Effects

The cellular effects of 3-Fluoro-2-methylpyridin-4-amine are primarily related to its role as a K+ channel blocker. By binding to exposed K+ channels, it can influence cell function by altering cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-2-methylpyridin-4-amine involves binding to voltage-gated K+ (Kv) channels exposed due to demyelination, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .

Temporal Effects in Laboratory Settings

In laboratory settings, 3-Fluoro-2-methylpyridin-4-amine has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This stability suggests that it may have long-term effects on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

Its comparable potency to other K+ channel blockers suggests that it may have similar dosage effects .

Metabolic Pathways

It is known to be more stable towards oxidation by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of similar compounds .

Transport and Distribution

Its lipophilicity and permeability to an artificial brain membrane suggest that it may interact with transporters or binding proteins .

特性

IUPAC Name |

3-fluoro-2-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVGKIMLLNYRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668415 |

Source

|

| Record name | 3-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15931-21-2 |

Source

|

| Record name | 3-Fluoro-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)

![Benz[a]anthracene-7-carboxylic acid](/img/structure/B579000.png)

![[4-(Methanesulfinyl)butyl]benzene](/img/structure/B579003.png)